molecular formula C16H12O7 B600736 6,7,3',4'-Tetrahydroxyflavone CAS No. 92915-82-7

6,7,3',4'-Tetrahydroxyflavone

Cat. No. B600736
CAS RN: 92915-82-7
M. Wt: 316.26
InChI Key:
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Description

6,7,3’,4’-Tetrahydroxyflavone is a natural product found in Perilla frutescens . It has the molecular formula C15H10O6 .


Molecular Structure Analysis

The molecular weight of 6,7,3’,4’-Tetrahydroxyflavone is 286.24 g/mol . The IUPAC name is 2-(3,4-dihydroxyphenyl)-6,7-dihydroxychromen-4-one . The InChIKey is GGHXUACYEVVMIT-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

6,7,3’,4’-Tetrahydroxyflavone has a molecular weight of 286.24 g/mol, an XLogP3 of 2.6, a hydrogen bond donor count of 4, and a hydrogen bond acceptor count of 6 . Its exact mass is 286.04773803 g/mol .

Scientific Research Applications

  • Fisetin's Interaction with DNA : Fisetin and related compounds exhibit potent binding to DNA, which could have implications for therapeutic drug design, particularly in diseases related to DNA damage or genetic disorders (Sengupta et al., 2014).

  • Pharmacological Interactions : The interaction of fisetin with human serum albumin (HSA) has been studied, revealing insights into the pharmacological mechanisms and potential therapeutic applications of fisetin in treating inflammatory and nociceptive conditions (Ma, Wang, & Xie, 2012).

  • Radioprotective Properties : Fisetin has been found to improve the survival of irradiated mice by restoring hematopoietic function, indicating its potential as a radioprotector (Liu et al., 2017).

  • Anti-HIV and Anticancer Properties : Certain flavones, including derivatives of fisetin, have shown anti-HIV and anticancer properties. These compounds can inhibit DNA topoisomerase IIα activity, which is crucial for cancer cell proliferation (Kongkum et al., 2012).

  • Anti-inflammatory and Antioxidant Effects : Fisetin exhibits significant antioxidant properties, which are beneficial for dietary health and may contribute to its anti-inflammatory effects. These properties are being explored for potential therapeutic applications (Jing, Ma, Fan, & Jia, 2017).

  • Diabetes Management : Fisetin has shown potential in modulating key enzymes of carbohydrate metabolism, which could be beneficial for managing diabetes and related metabolic disorders (Prasath & Subramanian, 2011).

  • Neuroprotection : Research indicates that fisetin has neuroprotective properties and can inhibit the aggregation of amyloid beta protein, suggesting its potential use in treating Alzheimer's disease (Akaishi et al., 2008).

  • Cancer Prevention and Treatment : Fisetin has been studied for its role in inhibiting cancer growth by affecting cell cycle, apoptosis, angiogenesis, invasion, and metastasis. Its safety profile makes it a potential candidate for cancer prevention and treatment (Lall, Adhami, & Mukhtar, 2016).

Future Directions

Flavonoids like 6,7,3’,4’-Tetrahydroxyflavone have immense potential to be utilized as chemopreventive dietary molecules . More research is needed to provide a better understanding of the mechanisms of diabetes treatment using flavonoids .

Biochemical Analysis

Biochemical Properties

6,7,3’,4’-Tetrahydroxyflavone interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to have a significant impact on enzyme activity and can decrease the toxic effect of chemicals

Cellular Effects

The effects of 6,7,3’,4’-Tetrahydroxyflavone on cells and cellular processes are diverse. It has been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism . For example, it has been found to inhibit the PI3K/Akt/mTOR and MAPK pathways .

Molecular Mechanism

At the molecular level, 6,7,3’,4’-Tetrahydroxyflavone exerts its effects through various mechanisms. It has been found to have binding interactions with biomolecules, inhibit or activate enzymes, and cause changes in gene expression . The exact molecular mechanism of action is complex and depends on the specific biological context.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 6,7,3’,4’-Tetrahydroxyflavone can change over time. This includes information on the compound’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .

Metabolic Pathways

6,7,3’,4’-Tetrahydroxyflavone is involved in various metabolic pathways. It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels . The specific metabolic pathways it is involved in are still being elucidated.

Transport and Distribution

The transport and distribution of 6,7,3’,4’-Tetrahydroxyflavone within cells and tissues are critical aspects of its biological activity. It can interact with transporters or binding proteins, and can have effects on its localization or accumulation .

properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-6,7-dihydroxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10O6/c16-9-2-1-7(3-11(9)18)14-5-10(17)8-4-12(19)13(20)6-15(8)21-14/h1-6,16,18-20H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGHXUACYEVVMIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C2=CC(=O)C3=CC(=C(C=C3O2)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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